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Efficacy Data and Clinical Trial Comparison

The table below summarizes the key efficacy endpoints from the pivotal RERISE Phase III clinical trial,

which directly compared two doses of radetinib with imatinib [1] [2].

Trial Arm CCyR by 12 MMR by 12 Early Molecular Discontinuation due
Months Months Response (3 months) to AEs

Radotinib 300 91% [1] [2] 52% [1] [2] 86% [1] 9% [2]

mg BID

Radotinib 400 Not fully 46% [1] [2] 87% [1] 20% [2]

mg BID reported

Imatinib 400 77% [1] [2] 30% [1] [2] 71% [1] 6% [2]

mg QD

Abbreviations: BID: twice a day; QD: once a day; CCyR: Complete Cytogenetic Response; MMR: Major

Molecular Response; AEs: Adverse Events.
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A more recent network meta-analysis (published in 2024) that included multiple tyrosine kinase inhibitors
(TKIs) corroborates these findings, concluding that second-generation TKIs like radotinib, dasatinib, and

nilotinib show advantages in improving MMR and CCyR rates over the first-generation imatinib [3].

Experimental Protocol & Methodological Details

For a professional audience, detailing the experimental design of the key trials is crucial. The following

outlines the core methodology from the RERISE study and the subsequent network meta-analysis.

RERISE Phase lll Clinical Trial Design

This is the primary source of head-to-head data for radotinib versus imatinib [1].

¢ Study Design: Multinational, open-label, randomized, parallel-group Phase Il study.

e Patient Population: 241 adults with newly diagnosed, Philadelphia chromosome-positive (Ph+) CML
in chronic phase.

¢ Intervention Groups: Patients were randomized (1:1:1) to receive:

o Radotinib 300 mg twice daily

o Radotinib 400 mg twice daily

o Imatinib 400 mg once daily

¢ Primary Endpoint: Rate of Major Molecular Response (MMR) at 12 months.

e Key Secondary Endpoints: Included Complete Cytogenetic Response (CCyR) by 12 months,
early molecular response (EMR) at 3 months, and safety.

¢ Assessment Methods:

o Molecular Response: Measured using Real-time Quantitative Polymerase Chain Reaction
(RQ-PCR) in a central laboratory. MMR was defined as BCR-ABL1/ABL% < 0.1% on the
international scale (IS) [1] [4].

o Cytogenetic Response: Assessed via bone marrow cytogenetic analysis. CCyR was
defined as 0% Philadelphia-positive metaphase cells in at least 20 metaphases analyzed [1].

Network Meta-Analysis Methodology

This analysis provides a broader context by comparing multiple TKIs indirectly [3].

e Search Strategy: Systematic search of databases (PubMed, Cochrane Library, Embase, CNKI, etc.)
for Randomized Controlled Trials (RCTs) up to July 2023.
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¢ Inclusion Criteria: RCTs comparing first-line TKIs (imatinib, dasatinib, nilotinib, radotinib, bosutinib,

flumatinib) in adult CML patients.
o Statistical Approach: A frequentist network meta-analysis was performed to compare the efficacy

and safety of different TKIs, reporting outcomes like MMR and CCyR with surface under the
cumulative ranking (SUCRA) values.

Mechanism of Action and Signaling Pathway

Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The following diagram

illustrates its targeted mechanism within the CML signaling pathway, which is central to its efficacy.
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Figure 1: Mechanism of Radotinib in Targeted CML Therapy. Radotinib binds to the ATP-binding site of
the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling pathways that drive

uncontrolled proliferation and promoting apoptosis in CML cells [1].

Summary for Drug Development Professionals
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o Efficacy Positioning: Radotinib at 300 mg BID demonstrates superior cytogenetic and molecular
efficacy over imatinib 400 mg QD, with faster and deeper responses [1] [3] [2].

o Safety and Tolerability: The safety profile differs from imatinib. While hematologic adverse events
like neutropenia were less frequent with radotinib, non-hematologic events (e.g., rash, headache)
were more common. The 300 mg dose showed better tolerability than the 400 mg dose [2].

¢ Clinical Context: The choice of TKI involves a risk-benefit assessment. Radotinib represents an
effective first-line option, particularly where faster, deeper responses are a priority and its specific
safety profile is manageable [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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